3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide
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Overview
Description
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene ring with a dioxido group and a phenyl-substituted oxadiazole ring, connected via a sulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-1-benzothien-3-yl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene ring followed by the introduction of the dioxido group. The oxadiazole ring is synthesized separately and then coupled with the benzothiophene derivative through a sulfide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1-dioxido-1-benzothien-3-yl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxido-1-benzothien-3-yl)thio]-5-phenyl-1,3,4-oxadiazole
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide stands out due to its unique combination of a benzothiophene ring with a dioxido group and a phenyl-substituted oxadiazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
667901-18-0 |
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Molecular Formula |
C16H10N2O3S2 |
Molecular Weight |
342.4g/mol |
IUPAC Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C16H10N2O3S2/c19-23(20)10-13(12-8-4-5-9-14(12)23)22-16-18-17-15(21-16)11-6-2-1-3-7-11/h1-10H |
InChI Key |
RGXPNQXTNFLPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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